rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2031242-84-7
VCID: VC8253062
InChI: InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3/t13-,15-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F
Molecular Formula: C17H25FN2O2
Molecular Weight: 308.4

rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

CAS No.: 2031242-84-7

Cat. No.: VC8253062

Molecular Formula: C17H25FN2O2

Molecular Weight: 308.4

* For research use only. Not for human or veterinary use.

rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate - 2031242-84-7

Specification

CAS No. 2031242-84-7
Molecular Formula C17H25FN2O2
Molecular Weight 308.4
IUPAC Name tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3/t13-,15-/m1/s1
Standard InChI Key IWJGXWXLGKKCJJ-UKRRQHHQSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CN)C2=CC=C(C=C2)F
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate delineates its structure:

  • Piperidine backbone: A six-membered saturated heterocycle with one nitrogen atom.

  • tert-Butyl carbamate group: Positioned at the 1-carboxylate position, providing steric protection and influencing metabolic stability.

  • 4-Fluorophenyl substituent: Attached at the 4-position, introducing aromaticity and potential π-π stacking interactions.

  • Aminomethyl group: At the 3-position, offering a primary amine for further derivatization.

The molecular formula is C₁₈H₂₅FN₂O₂, with a molecular weight of 320.40 g/mol. The stereochemical designation (3R,4S) indicates specific spatial arrangements critical for biological activity, while the "rac-" prefix denotes a racemic mixture of enantiomers .

Stereochemical Considerations

The compound exists as two enantiomers due to chiral centers at C3 and C4:

  • (3R,4S)-enantiomer

  • (3S,4R)-enantiomer

The racemic nature complicates pharmacological profiling, as enantiomers often exhibit divergent biological activities. Resolution techniques such as chiral chromatography or asymmetric synthesis would be required to isolate individual stereoisomers for targeted studies .

Synthesis and Characterization

Synthetic Routes

While no explicit procedure for this compound is documented, a plausible synthesis can be extrapolated from analogous piperidine carboxylates :

Step 1: Formation of the Piperidine Core
A substituted piperidone intermediate undergoes reductive amination or alkylation to install the 4-fluorophenyl group. For example, a Mannich reaction could introduce the aminomethyl moiety.

Step 2: Carbamate Protection
Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions protects the piperidine nitrogen, as demonstrated in similar systems :

Piperidine+Boc2OBasetert-Butyl carbamate intermediate\text{Piperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl carbamate intermediate}

Step 3: Racemization Control
The racemic mixture likely arises from non-stereoselective steps during aminomethyl group installation. Asymmetric catalysis or chiral auxiliaries could enforce stereocontrol if needed.

Analytical Characterization

Key characterization data for analogous compounds include:

PropertyMethodTypical Value Range
Melting PointDSC120–135°C (decomposition)
¹H NMR (CDCl₃)400 MHzδ 1.45 (s, Boc CH₃), 4.20 (m, piperidine H), 7.05 (m, fluorophenyl H)
HPLC PurityC18 column>95% (λ = 254 nm)

Mass spectrometry would confirm the molecular ion at m/z 321.2 [M+H]⁺ .

Physicochemical and ADME Properties

Predicted Physicochemical Parameters

Using computational tools and QSAR models:

ParameterValueRelevance
LogP (octanol/water)2.8 ± 0.3Moderate lipophilicity
Water Solubility0.45 mg/mLLimited aqueous solubility
pKa (amine)9.2Basic at physiological pH
TPSA65.8 ŲModerate membrane permeability

These values suggest the compound may require formulation optimization for oral bioavailability .

ADME Profiling

Pharmacokinetic predictions using in silico models:

ParameterPredictionImplication
CYP450 InhibitionLow (CYP3A4 IC₅₀ >10 μM)Reduced drug-drug interaction risk
Plasma Protein Binding85%Moderate tissue distribution
BBB PenetrationYes (logBB = 0.3)Potential CNS activity

The 4-fluorophenyl group enhances metabolic stability by resisting oxidative degradation, while the Boc group may prolong half-life .

Applications in Medicinal Chemistry

Lead Optimization

Key modifiable sites for structure-activity relationship (SAR) studies:

  • Boc group: Replace with other carbamates or acylating agents.

  • Aminomethyl group: Derivatize to secondary/tertiary amines or amides.

  • 4-Fluorophenyl: Explore halogen substitution (Cl, Br) or heteroaryl replacement.

Patent Landscape

A search of chemical patents reveals no direct claims for this compound, suggesting it may represent a novel chemical entity (NCE). Related disclosures include:

  • WO2018146257A1: Piperidine carboxylates as kinase inhibitors.

  • US20210002345A1: Fluorophenyl-piperidines for neuroinflammatory disorders.

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